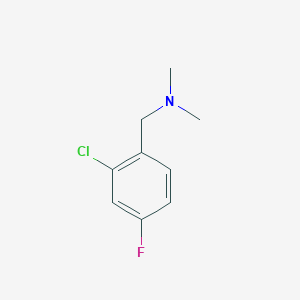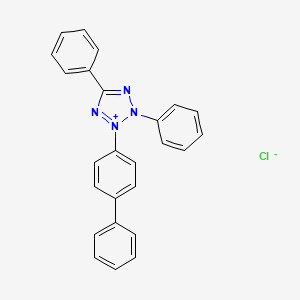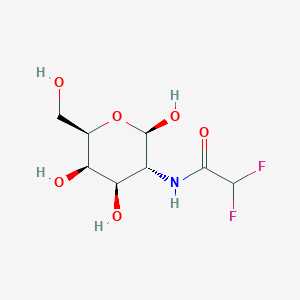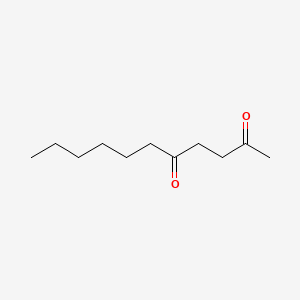![molecular formula C13H16N2O5 B13768416 Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester CAS No. 63468-27-9](/img/structure/B13768416.png)
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, and an imino group
Méthodes De Préparation
The synthesis of propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties and its mechanism of action in biological systems.
In industry, propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable compound for various industrial applications.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester can be compared with other similar compounds, such as propanoic acid, 3-ethoxy-, ethyl ester and propanoic acid, 3-ethoxy-2-fluoro-3-imino-2-methyl-, ethyl ester . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications.
Propriétés
Numéro CAS |
63468-27-9 |
|---|---|
Formule moléculaire |
C13H16N2O5 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-3-(4-nitrophenyl)iminopropanoate |
InChI |
InChI=1S/C13H16N2O5/c1-3-19-12(9-13(16)20-4-2)14-10-5-7-11(8-6-10)15(17)18/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
ZJGJNPAVJZSQLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


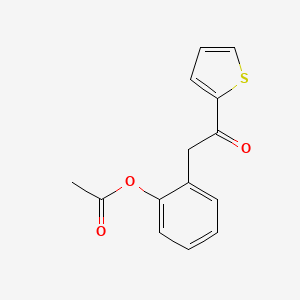
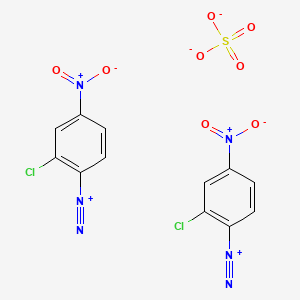
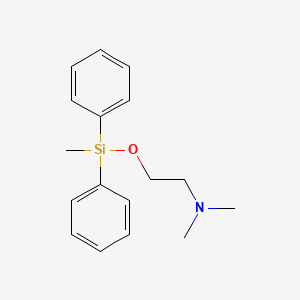
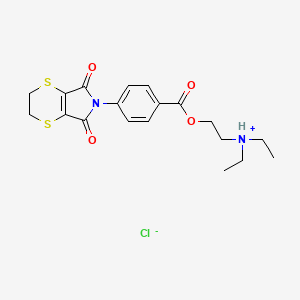
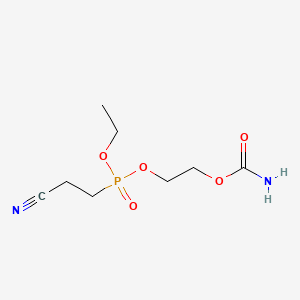
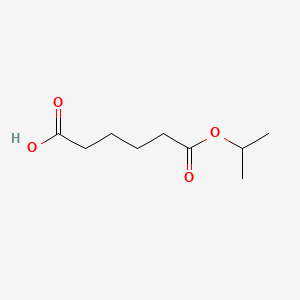
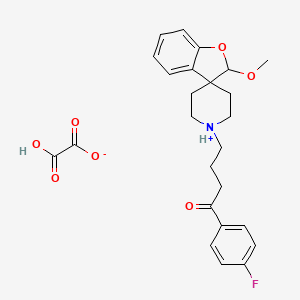
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
